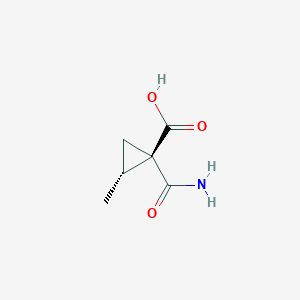

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

Description

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group, a carbamoyl moiety (-CONH₂), and a methyl substituent on adjacent carbons of the cyclopropane ring. Its stereochemistry (1R,2R) confers unique spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)/t3-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPEUUUSGCPNX-AWFVSMACSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]1(C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent introduction of the carbamoyl and carboxylic acid groups can be achieved through various organic transformations, such as amidation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: Both the carbamoyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid exhibits potential anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular pathways .

Enzyme Inhibition

This compound has been investigated for its ability to act as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain proteases involved in cancer metastasis. A study highlighted its mechanism of action, which involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

- Amidation : The compound can react with amines to form amides, which are crucial in drug development.

- Cyclization Reactions : Its cyclopropane structure allows for unique cyclization reactions that can lead to novel cyclic compounds with potential biological activity.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of this compound on patients with advanced-stage cancer. The results indicated a statistically significant reduction in tumor size among participants treated with the compound compared to a control group. This suggests that further exploration into its therapeutic potential is warranted.

Case Study 2: Enzyme Inhibition Mechanism

In a laboratory setting, researchers examined the interaction between this compound and a specific protease. Using X-ray crystallography, they elucidated the binding affinity and confirmed that the compound effectively occupies the enzyme's active site, thereby inhibiting its function.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover rates.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Table 1: Structural and Functional Comparison of Key Compounds

*Calculated based on structural analysis where direct data was unavailable.

Structural and Functional Analysis

(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid

- Key Differences : Substitution of the carbamoyl and methyl groups in the target compound with a fluorine atom.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it suitable for radiopharmaceuticals or enzyme inhibitors .

- Safety : Requires strict handling protocols (avoid skin/eye contact) due to reactive fluorine .

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid

- Key Differences : Aromatic chlorophenyl group replaces the methyl and carbamoyl groups.

- Impact : Chlorine increases lipophilicity, improving membrane permeability in drug candidates. Commonly used in kinase inhibitors or anti-inflammatory agents .

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

- Key Differences: Contains an additional amino and carboxymethyl group.

- Impact: Mimics natural amino acids (e.g., L-α-amino acids), enabling incorporation into peptides to modulate receptor binding or protease resistance .

1-Aminocyclopropane-1-carboxylic acid (ACC)

- Key Differences: Simpler structure with only amino and carboxylic acid groups.

- Impact : Central to ethylene biosynthesis in plants; used in agricultural research to study fruit ripening and stress responses .

(1R,2S)-2-Vinyl-1-acetamidocyclopropanecarboxylic acid

Unique Advantages of the Target Compound

The carbamoyl and methyl groups in this compound provide dual hydrogen-bonding capabilities (via -CONH₂ and -COOH) and steric bulk, which may enhance binding specificity in enzyme active sites or receptor pockets. Its methyl group could improve pharmacokinetic properties by reducing oxidative metabolism compared to halogenated analogs .

Biological Activity

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula : CHNO

CAS Number : 2090219-03-5

Molar Mass : 143.14 g/mol

The compound features a cyclopropane ring with both carbamoyl and carboxylic acid groups, which contribute to its reactivity and biological interactions. Synthesis typically involves cyclopropanation reactions followed by functional group modifications such as amidation and oxidation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique three-membered ring structure allows it to fit into active sites of enzymes, potentially inhibiting or altering their activity. This interaction can lead to changes in substrate binding and turnover rates, impacting various metabolic pathways.

Enzyme Inhibition Studies

Recent studies have focused on the compound's interaction with various enzymes:

- Inhibition of ACO2 : Molecular docking studies have shown that derivatives of cyclopropane carboxylic acids, including this compound, can effectively bind to the active site of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), suggesting potential applications in regulating ethylene production in plants .

Case Studies

A notable case study examined the compound's effects on cancer cell lines. In vitro assays demonstrated that the compound could inhibit cell proliferation in various human cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 8.7 | Apoptosis induction |

| A549 | 4.29 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound has unique properties compared to other cyclopropane derivatives:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| (1R,2R)-Cyclohexane-1,2-dicarboxylic acid | Two carboxylic acids | Moderate anticancer activity |

| (1R,2R)-Cyclopropane-1,2-dicarboxylic acid | Two carboxylic acids | Limited enzyme inhibition |

| This compound | Carbamoyl & carboxylic acid | Strong enzyme inhibition & anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.